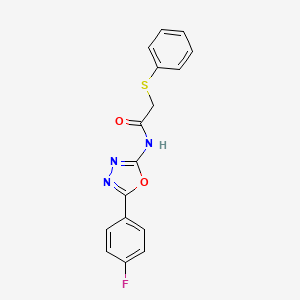

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

Description

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at the 5-position and a phenylthioacetamide moiety at the 2-position. The 4-fluorophenyl group enhances lipophilicity and influences electronic properties, while the phenylthioacetamide side chain introduces sulfur-based reactivity and hydrogen-bonding capacity. This structural framework is commonly explored in medicinal chemistry for applications such as enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O2S/c17-12-8-6-11(7-9-12)15-19-20-16(22-15)18-14(21)10-23-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPNAQYCWXHQTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with phenyl isothiocyanate. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of microwave irradiation techniques to accelerate the reaction .

Chemical Reactions Analysis

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form various heterocyclic structures.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer activities.

Medicine: Due to its potential biological activities, it is being explored as a lead compound for the development of new therapeutic agents.

Industry: It can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its anticancer effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interact with proteins involved in signal transduction and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several derivatives of 1,3,4-oxadiazole and related heterocycles. Key analogues include:

Key Observations:

- Substituent Impact: The 4-fluorophenyl group (common in 5d, 4l, and the target compound) enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability and target binding .

- Heterocycle Variations : Replacement of 1,3,4-oxadiazole with 1,2,4-triazole (51) alters ring electronics and hydrogen-bonding capacity, influencing biological activity .

- Biological Activity : Tyrosinase inhibition (5d) and COX-2 inhibition (compound in ) highlight the versatility of 1,3,4-oxadiazole derivatives in targeting diverse enzymes.

Spectral and Analytical Data

- IR Spectroscopy : The absence of C–S bands near 1384 cm⁻¹ in S-alkylated products (e.g., compound 11a at 621 cm⁻¹) confirms successful synthesis, while N–H stretches (~3210 cm⁻¹) validate acetamide functionality .

- NMR : For 4l, 1H NMR signals at δ 4.32 (S–CH2) and δ 9.21 (acetamide-NH) align with structural features shared by the target compound .

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a unique oxadiazole ring that contributes to its biological activity. The general structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 263.27 g/mol

Synthesis : The synthesis typically involves a multi-step process starting from 4-fluorobenzohydrazide and pentanoic acid under dehydrating conditions. Cyclization to form the oxadiazole ring is achieved using acetic anhydride as a cyclization agent. This method allows for the production of high-purity compounds suitable for biological testing .

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32–128 µg/mL, showcasing its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), it was shown to induce apoptosis through the activation of caspase pathways. The IC50 value was found to be approximately 15 µM, indicating significant cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cell lines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Binding : The fluorophenyl group enhances binding affinity to target receptors, modulating their activity and leading to altered cellular responses.

These interactions are critical for its antimicrobial and anticancer effects .

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the efficacy of this compound against standard antibiotics. Results indicated that this compound showed superior activity against resistant strains of E. coli, highlighting its potential as a lead compound in antibiotic development .

Case Study 2: Cancer Cell Line Studies

In another investigation, the compound was tested on various cancer cell lines. The results revealed that it significantly inhibited cell growth in MCF-7 and A549 (lung cancer) cells. Flow cytometry analysis confirmed that the compound induced G0/G1 phase arrest, suggesting its role in cell cycle regulation .

Data Summary Table

| Activity | Tested Strain/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32–128 µg/mL | |

| Antimicrobial | Escherichia coli | 32–128 µg/mL | |

| Anticancer | MCF-7 | ~15 µM | |

| Anticancer | A549 | ~15 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.